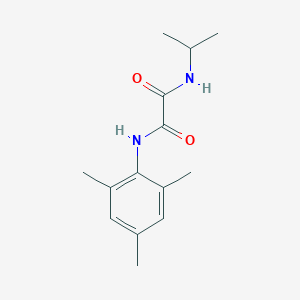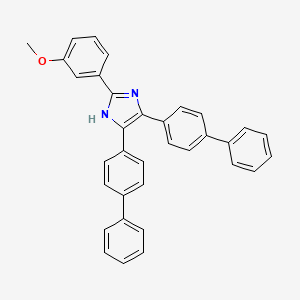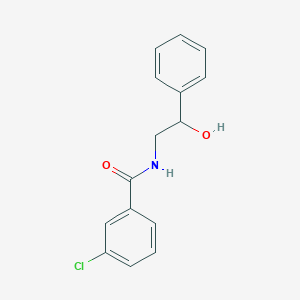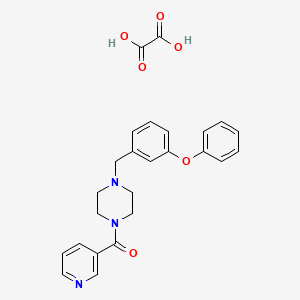
N-isopropyl-N'-mesitylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-N'-mesitylethanediamide, also known as IMes, is a widely used ligand in organometallic chemistry. It is a derivative of N,N-dimethylbenzylamine and is commonly used in catalysis. The molecule has a bulky mesityl group that provides steric protection to the metal center, making it an ideal ligand for catalytic reactions.
Mecanismo De Acción
The mechanism of action of N-isopropyl-N'-mesitylethanediamide as a ligand involves the formation of a coordination complex with a transition metal center. The bulky mesityl group provides steric protection to the metal center, allowing for selective reactions to occur. The nitrogen atoms in the N-isopropyl-N'-mesitylethanediamide molecule also provide electron-donating properties, making it an effective ligand for catalysis.
Biochemical and Physiological Effects:
N-isopropyl-N'-mesitylethanediamide is not commonly used in biochemical and physiological studies, as it is primarily used in organometallic chemistry. However, there have been some studies that have investigated the potential use of N-isopropyl-N'-mesitylethanediamide in drug delivery systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-isopropyl-N'-mesitylethanediamide as a ligand is its ability to provide steric protection to the metal center, allowing for selective reactions to occur. N-isopropyl-N'-mesitylethanediamide is also a highly stable molecule, making it an ideal ligand for catalytic reactions. However, one limitation of using N-isopropyl-N'-mesitylethanediamide is its high cost, which can be a barrier for some researchers.
Direcciones Futuras
There are many potential future directions for the use of N-isopropyl-N'-mesitylethanediamide in organometallic catalysis. One area of research is the development of new N-isopropyl-N'-mesitylethanediamide derivatives with improved properties, such as increased stability or selectivity. Another area of research is the application of N-isopropyl-N'-mesitylethanediamide in new types of catalytic reactions, such as asymmetric catalysis. Additionally, there is potential for the use of N-isopropyl-N'-mesitylethanediamide in other fields, such as drug delivery or materials science.
In conclusion, N-isopropyl-N'-mesitylethanediamide, or N-isopropyl-N'-mesitylethanediamide, is a widely used ligand in organometallic chemistry. It is commonly used in catalytic reactions, and its bulky mesityl group provides steric protection to the metal center, allowing for selective reactions to occur. While N-isopropyl-N'-mesitylethanediamide is primarily used in organometallic chemistry, there is potential for its use in other fields, such as drug delivery or materials science. Future research in this area may involve the development of new N-isopropyl-N'-mesitylethanediamide derivatives with improved properties or the application of N-isopropyl-N'-mesitylethanediamide in new types of catalytic reactions.
Métodos De Síntesis
N-isopropyl-N'-mesitylethanediamide can be synthesized through a simple one-step reaction. The reaction involves the reaction of N,N-dimethylbenzylamine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction yields N-isopropyl-N'-mesitylethanediamide as the product.
Aplicaciones Científicas De Investigación
N-isopropyl-N'-mesitylethanediamide has been extensively studied for its application in organometallic catalysis. It is commonly used as a ligand for transition metal catalysts in a variety of reactions, including cross-coupling reactions, hydrogenation, and C-H activation. N-isopropyl-N'-mesitylethanediamide has also been used in the synthesis of complex natural products and pharmaceuticals.
Propiedades
IUPAC Name |
N'-propan-2-yl-N-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-8(2)15-13(17)14(18)16-12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVKILYKMUMAQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)-N'-(2,4,6-trimethylphenyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 2-methyl-N-[(4-methylphenyl)sulfonyl]-L-alaninate](/img/structure/B4968645.png)




![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968669.png)
![1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4968674.png)
![ethyl 4-[(5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B4968677.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968690.png)
![5-[2-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968695.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4968707.png)
![8-{[2-(3-methoxyphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B4968712.png)
![4-[2-(4-morpholinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B4968717.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4968724.png)